REACTION_CXSMILES
|
[CH2:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][OH:10])[CH:2]1[O:4][CH2:3]1.[C:11](OC)(=[O:14])[CH:12]=[CH2:13]>>[CH2:13]=[CH:12][C:11]([O:10][CH2:9][CH2:8][CH2:7][CH2:6][O:5][CH2:1][CH:2]1[O:4][CH2:3]1)=[O:14]
|
Name
|
|
Quantity
|
2.92 g
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OCCCCO
|
Name
|
|
Quantity
|
6.89 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
were stirred at 20 or 40° C. for 2, 4, 6, 8 or 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Thereafter, the enzyme was filtered off
|
Type
|
CUSTOM
|
Details
|
the excess of methyl acrylate was removed on a rotary evaporator
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |